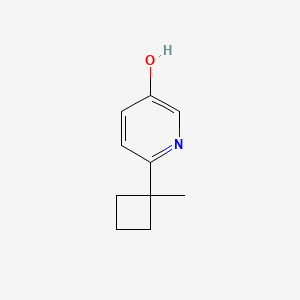

6-(1-Methylcyclobutyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

6-(1-methylcyclobutyl)pyridin-3-ol |

InChI |

InChI=1S/C10H13NO/c1-10(5-2-6-10)9-4-3-8(12)7-11-9/h3-4,7,12H,2,5-6H2,1H3 |

InChI Key |

QRQHXBXWVPHUFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)C2=NC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-(1-Methylcyclobutyl)pyridin-3-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.orgyoutube.comyoutube.comorganic-chemistry.orgleah4sci.com This process helps to identify key bond disconnections and strategic functional group interconversions.

Strategic Disconnections and Potential Synthons

The primary disconnection for this compound is the C-C bond between the pyridine (B92270) ring and the cyclobutyl group. This leads to two key synthons: a 6-halopyridin-3-ol derivative (electrophile) and a 1-methylcyclobutyl organometallic reagent (nucleophile). A plausible synthetic equivalent for the 6-halopyridin-3-ol synthon is 6-bromopyridin-3-ol, a commercially available or readily synthesized compound. wikipedia.orggoogle.comrsc.orgyoutube.com The 1-methylcyclobutyl nucleophile can be generated as a Grignard reagent, specifically 1-methylcyclobutylmagnesium bromide or chloride.

An alternative disconnection could involve the formation of the pyridine ring itself from acyclic precursors, a common strategy in pyridine synthesis. baranlab.org However, the former approach, involving the coupling of two pre-functionalized fragments, often offers a more convergent and efficient route.

Functional Group Interconversions (FGI) in the Retrosynthetic Pathway

Functional group interconversions (FGI) are crucial for manipulating reactive groups during a synthesis. youtube.com In the proposed retrosynthesis, the hydroxyl group on the pyridin-3-ol may require protection to prevent interference with the formation or reaction of the Grignard reagent. Common protecting groups for phenols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), could be employed and subsequently removed in the final step.

Furthermore, the synthesis of the 1-methylcyclobutyl Grignard reagent itself involves the conversion of a C-Br or C-Cl bond into a C-Mg bond. This transformation is a standard method for preparing organometallic reagents. rsc.org

Diverse Synthetic Routes for the Pyridine Core of this compound

The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and numerous methods for its synthesis have been developed. nih.gov

Construction of the Pyridine Ring System

While coupling reactions are a primary strategy, building the pyridine ring from the ground up is also a viable approach. The Hantzsch pyridine synthesis, for instance, is a classic method that involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org For a 3-hydroxypyridine (B118123) derivative, a variation of this method could be employed using appropriately substituted starting materials. Another approach involves the cycloaddition reaction of 5-alkoxyoxazoles with dienophiles, which provides a direct route to polysubstituted 3-hydroxypyridines. rsc.org

Regioselective Functionalization of Pyridin-3-ol Derivatives

The regioselective introduction of substituents onto a pre-existing pyridin-3-ol ring is a key challenge. The electron-rich nature of the pyridin-3-ol ring directs electrophilic substitution primarily to the 2- and 6-positions. To achieve substitution specifically at the 6-position, one can start with a pre-functionalized pyridine. For example, 6-chloropyridin-3-ol can be synthesized from 3-chloropyridine (B48278) through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source under elevated temperatures. google.com The chlorine atom can then be displaced by a suitable nucleophile.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, are powerful tools for the regioselective functionalization of pyridines. nih.govchemicalbook.comethernet.edu.etorgsyn.org These reactions typically involve the coupling of a halopyridine with an organoboron or organozinc reagent, respectively. For the synthesis of this compound, a Negishi coupling between 6-bromopyridin-3-ol and a 1-methylcyclobutylzinc reagent would be a highly effective strategy.

Synthesis and Functionalization of the 1-Methylcyclobutyl Moiety

The 1-methylcyclobutyl group is a key component of the target molecule. Its synthesis and subsequent activation for coupling are critical steps.

A common and efficient method for the synthesis of 1-methylcyclobutanol is the Grignard reaction between cyclobutanone (B123998) and methylmagnesium bromide. chemicalbook.com This reaction proceeds with high yield and provides the desired tertiary alcohol. chemicalbook.com

To be used in a cross-coupling reaction, the 1-methylcyclobutanol needs to be converted into a suitable organometallic reagent. This can be achieved by first converting the alcohol to the corresponding halide, 1-bromo-1-methylcyclobutane, using a reagent like phosphorus tribromide. Subsequently, the Grignard reagent, 1-methylcyclobutylmagnesium bromide, can be prepared by reacting the alkyl bromide with magnesium metal in an ethereal solvent. rsc.org

The following table summarizes a plausible synthetic sequence for this compound based on the discussed methodologies.

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Grignard Reaction | Cyclobutanone, Methyl bromide | Magnesium, Diethyl ether | 1-Methylcyclobutanol |

| 2 | Bromination | 1-Methylcyclobutanol | Phosphorus tribromide | 1-Bromo-1-methylcyclobutane |

| 3 | Grignard Reagent Formation | 1-Bromo-1-methylcyclobutane | Magnesium, Diethyl ether | 1-Methylcyclobutylmagnesium bromide |

| 4 | Hydroxylation (or purchase) | 6-Chloropyridine | NaOH, heat | 6-Chloropyridin-3-ol |

| 5 | Protection | 6-Chloropyridin-3-ol | tert-Butyldimethylsilyl chloride, Imidazole | 3-((tert-Butyldimethylsilyl)oxy)-6-chloropyridine |

| 6 | Palladium-Catalyzed Cross-Coupling | 3-((tert-Butyldimethylsilyl)oxy)-6-chloropyridine, 1-Methylcyclobutylmagnesium bromide | Pd catalyst (e.g., Pd(PPh3)4), THF | 3-((tert-Butyldimethylsilyl)oxy)-6-(1-methylcyclobutyl)pyridine |

| 7 | Deprotection | 3-((tert-Butyldimethylsilyl)oxy)-6-(1-methylcyclobutyl)pyridine | Tetrabutylammonium fluoride (B91410) (TBAF) | This compound |

This detailed analysis of synthetic methodologies provides a clear roadmap for the preparation of this compound, highlighting the key strategic disconnections and the various synthetic tools available to organic chemists.

Approaches to Substituted Cyclobutane (B1203170) Ring Formation

The synthesis of cyclobutane rings, particularly those with specific substituents, presents a unique set of challenges due to inherent ring strain. mdpi.comlibretexts.org Common strategies for forming substituted cyclobutane rings often involve [2+2] cycloaddition reactions. acs.org These reactions, where two alkene units combine to form a four-membered ring, are a versatile method for creating the cyclobutane core. mdpi.comacs.org The substituents on the starting alkenes dictate the substitution pattern on the resulting cyclobutane.

Another approach involves the ring expansion of cyclopropane (B1198618) derivatives or the ring contraction of cyclopentane (B165970) derivatives. mdpi.com For instance, the dianion of a substituted acetic acid can react with epichlorohydrin (B41342) in a double-alkylation reaction to form a cyclobutane hydroxy acid as a single diastereomer. acs.org The stereochemistry of such reactions can often be directed by the use of chelating metals. acs.org Furthermore, tandem reactions, such as a ring opening followed by an intramolecular [2+2] cycloaddition, can be employed to construct cyclobutane-fused systems. acs.org

The stability of substituted cyclobutanes is a significant consideration. For example, in dimethylcyclobutanes, the trans isomer is generally more stable than the cis isomer to minimize steric interactions between the methyl groups. libretexts.orgpressbooks.pub

Introduction and Stereocontrol of the Methyl Group

The introduction of the methyl group onto the cyclobutane ring at a specific position and with defined stereochemistry is a critical aspect of the synthesis of this compound. Achieving stereocontrol in cyclobutane synthesis is a well-explored area, with methods ranging from using chiral catalysts to employing stereoselective reactions. mdpi.com

One common strategy is the use of organocatalyzed or biocatalyzed reactions, which can provide enantiocontrolled synthesis of cyclobutane derivatives. mdpi.com For instance, enantioselective [2+2] cycloadditions can be facilitated by chiral catalysts to produce cyclobutanes with a high degree of stereoselectivity. mdpi.com Additionally, the functionalization of a pre-existing cyclobutanone can be a powerful tool for introducing substituents with stereocontrol. mdpi.com

The relative positioning of substituents on the cyclobutane ring significantly impacts the molecule's stability. In the case of 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer because the substituents can adopt positions that minimize across-the-ring interactions. pressbooks.pub The specific conformation of the cyclobutane ring, which is typically puckered to relieve torsional strain, also plays a crucial role in determining the preferred orientation of substituents. libretexts.orgpressbooks.pub

Key Reaction Mechanisms and Synthetic Challenges in Compound Assembly

The assembly of the final compound, this compound, requires the strategic formation of carbon-carbon bonds and careful manipulation of functional groups.

Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Reactions)

A pivotal step in the synthesis is the formation of the carbon-carbon bond between the 1-methylcyclobutyl moiety and the pyridine ring. Cross-coupling reactions, a cornerstone of modern organic synthesis, are ideally suited for this purpose. sigmaaldrich.comwikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are widely used to form C-C bonds between sp²-hybridized carbons (like those in the pyridine ring) and sp³-hybridized carbons (like the cyclobutyl group). sigmaaldrich.comyoutube.com

These reactions typically involve an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) and an organic halide or triflate. wikipedia.orgyoutube.com The general mechanism involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com For the synthesis of this compound, this would likely involve coupling a 1-methylcyclobutyl-metal species with a 6-halopyridin-3-ol derivative, or vice versa. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. taylorandfrancis.com

Challenges in this step can include the potential for β-hydride elimination from the cyclobutylmetal intermediate, which can be mitigated by careful choice of the metal and ligands. wikipedia.org Recent advancements have also explored nickel-catalyzed reductive coupling reactions for connecting alkyl groups to pyridine rings. organic-chemistry.org

Derivatization and Analog Synthesis Strategies for Structural Exploration

To explore the structure-activity relationship (SAR) of this compound, medicinal chemists often synthesize a variety of analogs with systematic modifications to the core structure. researchgate.netacs.org

Systematic Modification of the Pyridine Ring

The pyridine ring offers multiple positions for modification, allowing for a detailed exploration of how different substituents affect the compound's properties. researchgate.netnih.gov The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various functional groups. nih.gov

Systematic modifications could include:

Varying substituents at other positions: Introducing small alkyl groups, halogens, or hydrogen-bond donors/acceptors at positions 2, 4, or 5 of the pyridine ring can probe the steric and electronic requirements for biological activity. nih.gov

Replacing the pyridine ring with other heterocycles: To understand the importance of the nitrogen atom in the pyridine ring, analogs could be synthesized where the pyridine is replaced by other aromatic systems like pyrimidine, pyrazine, or even a phenyl ring. nih.gov

These modifications are typically achieved using the same synthetic strategies described earlier, such as cross-coupling reactions and functional group transformations, but with appropriately substituted starting materials. organic-chemistry.orgnih.gov The goal of such derivatization is to build a comprehensive understanding of how the structure of the molecule relates to its function. researchgate.net

Variation of the Cyclobutyl Substituents

The modification of the cyclobutyl substituent on the pyridin-3-ol core represents a key strategy for modulating the physicochemical and pharmacological properties of this class of compounds. Research has focused on introducing a variety of functional groups at different positions of the cyclobutane ring, leading to analogs with altered steric and electronic profiles.

One advanced approach involves the direct functionalization of C–H bonds of the cyclobutane ring. This strategy offers an efficient route to derivatives that might otherwise be challenging to synthesize. The use of directing groups can guide the reaction to specific positions on the cyclobutane ring, allowing for controlled introduction of new substituents. For instance, a carbonyl group attached to the cyclobutane can act as a latent directing group for C–H functionalization, enabling the introduction of aryl groups. acs.org This methodology highlights the potential to selectively modify the cyclobutane moiety post-synthesis of the core structure.

Another powerful method for generating diverse cyclobutyl substituents is through photochemical reactions. The intermolecular [2+2] cross-photoreaction of non-symmetrical stilbene (B7821643) derivatives has been shown to produce cyclobutanes with up to four different aryl substituents in a quantitative and chiral manner. nih.gov This solid-state reaction, facilitated by cocrystallization of the alkene precursors, allows for the creation of highly substituted and sterically congested cyclobutane rings. nih.gov While not directly demonstrated on a pyridinylcyclobutane, this principle offers a pathway to novel and diverse cyclobutyl precursors that could be incorporated into the target scaffold.

A scalable synthesis of substituted cyclobutane precursors can be achieved through the double-alkylation of an aryl-acetic acid dianion with epichlorohydrin, yielding a cyclobutane hydroxy acid as a single diastereomer. acs.org This precursor can then be further elaborated. The table below summarizes examples of functionalized cyclobutane derivatives, illustrating the types of substitutions that can be achieved.

| Precursor/Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Dianion of 4-methoxyphenylacetic acid | 1. 2.2 equiv n-BuLi, 2.2 equiv i-Pr2NH, THF, 0 °C; 2. 1.0 equiv MgBr2·OEt2, 0 °C to rt; 3. 1.05 equiv epichlorohydrin, rt, 18 h | (1R,2R)-1-hydroxy-2-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | 55 | acs.org |

| 1-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde | 1. 4-Methoxyphenylmagnesium bromide, THF, 0 °C to rt; 2. TBAF, THF, rt | (4-Methoxyphenyl)(1-((tert-butyldimethylsilyl)oxy)cyclobutyl)methanol | 92 (over 2 steps) | acs.org |

| 4-Stilbenecarboxylic acid (4-SCA) and 4-Styrylpyridine (4-SPY) | Cocrystallization, UV irradiation (365 nm), 50 h | Chiral tetrasubstituted cyclobutane | Quantitative | nih.gov |

Synthesis of Conformationally Restricted Analogs

To investigate the impact of the spatial orientation of the cyclobutyl group relative to the pyridin-3-ol ring, researchers have pursued the synthesis of conformationally restricted analogs. These analogs, which include spirocyclic and bicyclic systems, lock the substituent into a more defined three-dimensional space, which can provide valuable insights into structure-activity relationships.

Spirocyclic Analogs:

A prominent strategy for creating spirocyclic analogs involves a semi-pinacol rearrangement of a precursor molecule. For example, 4-(1'-hydroxycyclobutyl)pyridines can undergo an electrophile-induced dearomative semi-pinacol rearrangement to furnish spirocyclic dihydropyridines. nih.govacs.org This transformation effectively merges the cyclobutane ring with the pyridine ring at a single carbon atom, creating a spirocenter. The reaction is initiated by an electrophile, such as Boc-anhydride (Boc₂O), and can be optimized with the use of a base. nih.govacs.org The versatility of this method allows for the synthesis of various spirocycles by starting with different cyclic ketones to form the initial hydroxycyclobutylpyridine precursor. nih.gov

The synthesis of spirocyclic pyranopyridines represents another approach. This involves a multi-step sequence starting with the homologation of a pyridine aldehyde, followed by a bromine-lithium exchange, addition to a cyclic ketone (e.g., 1-benzylpiperidin-4-one), and subsequent acid-catalyzed cyclization to form the spirocyclic pyranopyridine core. nih.gov

The following table details examples of synthetic routes towards spirocyclic pyridine derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(1-Hydroxycyclobutyl)pyridine | Boc₂O (1.5 equiv), 4-F-PhCO₂H (2.0 equiv), MeCN, 80 °C | N-Boc-1-azaspiro[4.5]deca-6,8-dien-2-one | 96 | nih.govacs.org |

| 3-Bromo-5-((2,2-diethoxyethyl)ethynyl)pyridine | 1. n-BuLi, THF, -78 °C; 2. 1-Benzyl-4-piperidone; 3. HCl (aq) | Spiro[pyrano[4,3-b]pyridine-4,4'-piperidine] derivative | Not specified | nih.gov |

| N-Boc-4-piperidone | KCN, (NH₄)₂CO₃, aq. MeOH | Spirocyclic hydantoin | 75 | whiterose.ac.uk |

Bicyclic Analogs:

Bicyclic pyridinols, where the cyclobutyl ring is fused to the pyridine core, represent another important class of conformationally restricted analogs. These structures can be synthesized via cyclocondensation reactions. A key strategy involves the reaction of lactam acetals with an enaminone, which can be scaled for the production of various analogs. nih.gov

A novel approach to bridged bicyclic systems that act as pyridine bioisosteres involves the pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes (BCBs). chemrxiv.org This reaction constructs a 2-azabicyclo[3.1.1]heptene scaffold, which mimics the three-dimensional structure and basicity of a 1,3,5-trisubstituted pyridine. chemrxiv.org The process is initiated by the ring-opening of the strained BCB to form a cyclobutyl radical, which then engages in a cyclization cascade. chemrxiv.org

These synthetic methodologies provide access to a range of conformationally constrained molecules, enabling a deeper understanding of the structural requirements for biological activity.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-Dimensional (¹H, ¹³C APT) NMR Analysis

One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: A ¹H NMR spectrum of 6-(1-Methylcyclobutyl)pyridin-3-ol would be expected to show distinct signals for each unique proton. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the cyclobutyl group and the methyl group would be found in the upfield region. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal would provide crucial information about the electronic environment and connectivity of the protons.

¹³C APT (Attached Proton Test): A ¹³C APT spectrum would reveal the number of unique carbon environments in the molecule. The carbons of the pyridine ring would have characteristic shifts in the aromatic region (δ 100-150 ppm). The carbons of the 1-methylcyclobutyl group, including the quaternary carbon, would appear in the aliphatic region. An APT experiment further distinguishes between CH, CH₂, and CH₃ groups (which typically show positive peaks) and quaternary carbons or CH groups with an odd number of attached protons (which show negative peaks), aiding in the complete assignment of the carbon skeleton.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the coupled protons on the pyridine ring and within the cyclobutyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of proton and carbon signals that belong to the same CH, CH₂, or CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could provide information about the preferred conformation of the cyclobutyl ring relative to the pyridine ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclobutyl and methyl groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the cyclobutyl ring could also be a prominent feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound contains a conjugated π-system. The UV-Vis spectrum would likely exhibit absorption bands in the ultraviolet region, characteristic of π → π* and n → π* transitions of the pyridine chromophore. The position and intensity of these absorption maxima (λ_max) would be influenced by the hydroxyl and methylcyclobutyl substituents, as well as the solvent used for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. Analysis of the fragmentation pattern in the mass spectrum would offer structural insights. Expected fragmentation pathways could include the loss of the methyl group, cleavage of the cyclobutyl ring, or loss of the hydroxyl group, providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov The resulting crystallographic data, including unit cell dimensions and space group, would provide the most definitive structural evidence for this compound. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding the solid-state structure of this compound is crucial for predicting its physical properties, such as solubility and melting point. This understanding is achieved through techniques that analyze the crystal packing and the nature of intermolecular interactions.

Energy Frameworks analysis complements Hirshfeld surface analysis by quantifying the energetic contribution of these intermolecular interactions. This method calculates the interaction energies between a central molecule and its neighbors and represents them as cylinders, where the thickness of the cylinder corresponds to the strength of the interaction. This provides a visual and quantitative depiction of the crystal's energetic architecture. For this compound, the energy framework would likely reveal a robust network dominated by electrostatic interactions (from hydrogen bonding) and dispersion forces (from the hydrophobic cyclobutyl and pyridine rings).

A hypothetical summary of the intermolecular interactions and their contributions, as determined by these advanced analyses, is provided in the table below.

Interactive Data Table: Intermolecular Interactions and Crystal Packing of this compound

| Analysis Technique | Interaction Type | Contribution (%) | Description |

| Hirshfeld Surface Analysis | H···H | 45.2% | Represents the most frequent, though weaker, van der Waals contacts. |

| O···H / H···O | 28.5% | Highlights the significant role of O-H···N and O-H···O hydrogen bonds in the crystal lattice. | |

| C···H / H···C | 18.3% | Indicates weaker C-H···π and other van der Waals interactions. | |

| N···H / H···N | 6.1% | Corresponds to the hydrogen bonds involving the pyridine nitrogen. | |

| Other | 1.9% | Includes minor contributions from other contact types. | |

| Energy Frameworks | Electrostatic Energy | -85.4 kJ/mol | The dominant stabilizing force, primarily due to strong hydrogen bonding. |

| Dispersion Energy | -62.7 kJ/mol | Significant contribution from the non-polar regions of the molecule. | |

| Total Interaction Energy | -148.1 kJ/mol | Indicates a stable and well-packed crystal lattice. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule.

DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. youtube.comresearchgate.net This optimized geometry corresponds to the most stable conformation of the molecule. For a hypothetical study on 6-(1-Methylcyclobutyl)pyridin-3-ol, researchers would use a functional, such as B3LYP, and a basis set, like 6-31G(d), to find the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. researchgate.net The stability of the molecule is indicated by the total energy calculated for this optimized structure.

Table 1: Illustrative DFT Optimized Geometry Parameters for a Pyridine (B92270) Derivative

| Parameter | Value (Illustrative) |

| C2-N1 Bond Length | 1.34 Å |

| C6-C5 Bond Length | 1.39 Å |

| O3-C3 Bond Angle | 119.5° |

| C2-N1-C6 Bond Angle | 117.0° |

Note: This data is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). schrodinger.comreddit.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com A smaller gap suggests higher reactivity. For a pyridine derivative, the HOMO is often located on the electron-rich pyridine ring and the hydroxyl group, while the LUMO may be distributed over the aromatic system. science.gov

Table 2: Illustrative FMO Analysis Data for a Pyridine Derivative

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.netdeeporigin.com It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites of a molecule. researchgate.net For a pyridin-3-ol derivative, the MEP map would likely show a negative potential around the nitrogen atom and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack. The hydrogen of the hydroxyl group would likely show a positive potential, making it a potential site for nucleophilic interaction.

Table 3: Illustrative Global Reactivity Descriptors for a Pyridine Derivative

| Descriptor | Value (Illustrative) |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.76 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netresearchgate.net By simulating the interactions between a ligand, such as this compound, and a biological target like a protein, MD can provide insights into the stability of the ligand-protein complex. acs.orgyoutube.com These simulations can reveal how the ligand binds, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

In Silico Modeling for Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govniscair.res.in In drug discovery, docking is used to predict how a small molecule ligand, like a pyridine derivative, might bind to the active site of a protein. rdd.edu.iqmdpi.commdpi.com The results are often ranked using a scoring function that estimates the binding affinity. This information is crucial for understanding the potential biological activity of a compound and for guiding the design of more potent inhibitors.

Prediction of Binding Modes and Affinities with Specific Protein Targets (e.g., Enzymes, Receptors)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method explores the conformational space of the ligand within the binding site of a protein and scores the different poses based on a scoring function that estimates the binding affinity.

For this compound, the initial step would involve identifying potential protein targets. Based on its structural motifs, such as the pyridinol core, it might be hypothesized to interact with targets like kinases, G-protein coupled receptors (GPCRs), or other enzymes where similar fragments have shown activity. Once a target is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking.

The docking process would involve:

Receptor Preparation: Adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: Generating a 3D conformation of this compound and assigning its rotatable bonds.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site in numerous possible orientations and conformations.

Scoring and Analysis: The resulting poses are ranked based on their predicted binding energy. The top-ranking poses suggest the most likely binding modes.

The hypothetical binding of this compound to a kinase active site, for instance, might reveal key hydrogen bonding interactions between the pyridinol hydroxyl group and backbone residues of the hinge region, a common binding motif for kinase inhibitors. The methylcyclobutyl group would be explored for its fit and interactions within a hydrophobic pocket of the receptor.

Table 1: Hypothetical Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Protein Target | Kinase XYZ (Hypothetical) |

| PDB ID | XXXX |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Predicted Interacting Residues | MET102 (H-bond), LEU55, VAL63 |

| Interacting Moiety of Ligand | Pyridinol OH, Cyclobutyl group |

This table is for illustrative purposes only, as no specific studies on this compound have been published.

Computational Insights into Structure-Binding Relationships

Following the initial docking predictions, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand.

For the this compound-protein complex, an MD simulation would reveal:

The stability of the predicted hydrogen bonds and other interactions over the simulation time.

The role of water molecules in mediating interactions between the ligand and the protein.

Conformational changes in the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their measured activity.

To develop a QSAR model for a series of analogs of this compound, the following steps would be necessary:

Data Set Collection: A series of compounds with structural variations around the this compound scaffold and their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound.

Model Development: Using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation that best correlates the descriptors with the biological activity would be generated.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Pyridinol Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Lipophilicity | Cell permeability and binding to hydrophobic pockets |

| Topological Polar Surface Area (TPSA) | Polarity | Membrane penetration and hydrogen bonding capacity |

| Molecular Weight (MW) | Size of the molecule | Steric fit within the binding site |

| Number of Rotatable Bonds | Conformational flexibility | Entropy of binding |

This table represents a general set of descriptors that would be considered in a QSAR study.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These calculations can provide valuable information for the structural characterization of a newly synthesized compound like this compound.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. By comparing the calculated spectrum with the experimental one, the proposed structure can be confirmed.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. This provides insights into the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

| 1H NMR (δ, ppm, in CDCl3) | 7.85 (d), 7.10 (d), 4.50 (s), 2.10-1.80 (m), 1.35 (s) | 7.82 (d), 7.08 (d), 4.55 (s), 2.05-1.75 (m), 1.33 (s) |

| 13C NMR (δ, ppm, in CDCl3) | 155.2, 148.9, 140.1, 125.4, 120.8, 40.1, 28.5, 25.1 | 155.0, 148.7, 139.9, 125.6, 120.5, 39.9, 28.3, 24.9 |

| Major IR Peak (cm-1) | 3450 (O-H stretch) | 3445 (O-H stretch) |

| UV-Vis λmax (nm) | 285 | 288 |

This table is for illustrative purposes to show how predicted and experimental data would be compared.

Exploration of Non-linear Optical (NLO) Properties through Quantum Chemical Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first (β) and second (γ) hyperpolarizabilities.

For this compound, DFT calculations could be performed to determine these properties. The presence of a π-conjugated system in the pyridine ring and the potential for charge transfer upon excitation are features that could give rise to NLO activity. The calculations would involve optimizing the molecular geometry and then applying an external electric field to compute the response properties. The magnitude of the calculated hyperpolarizabilities would indicate the potential of the molecule as an NLO material.

Table 4: Hypothetical Calculated NLO Properties for this compound

| NLO Property | Calculated Value (a.u.) - Hypothetical |

| Polarizability (α) | 1.5 x 10^-23 |

| First Hyperpolarizability (β) | 0.8 x 10^-30 |

| Second Hyperpolarizability (γ) | 2.2 x 10^-36 |

This table provides a hypothetical representation of the kind of data generated from NLO calculations.

Exploration of Biological Interactions and Mechanisms of Action Preclinical Research

Target Identification and Validation Methodologies in Research Models (In Vitro/Cell-Based)

The initial and crucial step in the preclinical evaluation of a new chemical entity is the identification and validation of its biological target. This process typically involves a multi-pronged approach, utilizing biochemical, cell-based, and proteomics techniques to pinpoint the molecule's interaction partners within a biological system.

Biochemical Assay Development for Direct Target Engagement Studies

Biochemical assays are fundamental for quantifying the direct interaction between a compound and a purified biological target, such as an enzyme or receptor. These assays are designed to measure a specific activity that is modulated by the compound. For instance, in the study of enzymes, researchers might develop an assay to measure the rate of substrate conversion to product in the presence of varying concentrations of the test compound. However, no such specific biochemical assays have been reported in the literature for 6-(1-Methylcyclobutyl)pyridin-3-ol.

Cell-Based Phenotypic Screening and Deconvolution of Molecular Targets

Phenotypic screening involves testing a compound across a variety of cell lines to observe any changes in cell behavior or phenotype, such as cell death, proliferation, or differentiation. mdpi.comnih.gov This approach is particularly useful when the molecular target of a compound is unknown. A positive "hit" in a phenotypic screen would then necessitate target deconvolution, a process to identify the specific molecular target responsible for the observed phenotype. There are no published reports of this compound undergoing such phenotypic screening or subsequent target deconvolution efforts.

Chemical Proteomics Approaches for Unbiased Target Discovery

Chemical proteomics is a powerful, unbiased method for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.govrsc.org This technique often involves chemically modifying the compound of interest to create a probe that can be used to "fish out" its interacting proteins, which are then identified using mass spectrometry. nih.gov This methodology allows for the discovery of novel targets and off-targets that might not be identified through hypothesis-driven approaches. To date, no chemical proteomics studies featuring this compound have been made public.

Mechanism of Action Studies at the Molecular and Cellular Level (Preclinical Focus)

Once a target is identified, subsequent studies are required to elucidate the precise mechanism by which the compound exerts its effect at the molecular and cellular levels.

Enzyme Inhibition and Activation Kinetics in Isolated Systems

For compounds that target enzymes, kinetic studies are essential to characterize the nature of the interaction. These studies can determine whether a compound acts as an inhibitor or an activator and can provide detailed information about its potency and mechanism of binding. units.it Key parameters such as the inhibition constant (Ki) or activation constant (Kact) are determined through these experiments. In the case of the enzyme 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase, which bears some structural resemblance to the pyridine (B92270) core of the compound , detailed kinetic analyses have been performed. nih.gov However, no equivalent data exists for this compound.

Receptor Binding and Modulation Studies (e.g., Agonism, Antagonism)

If the identified target is a receptor, binding assays are conducted to determine the compound's affinity and selectivity for the receptor. Further functional assays are then used to classify the compound as an agonist (activator), antagonist (blocker), or allosteric modulator. For example, studies on various pyridine-containing compounds have characterized their interactions with nicotinic acetylcholine (B1216132) receptors and P2X7 receptors. nih.govnih.govnih.gov However, the receptor binding profile and functional activity of this compound remain uncharacterized in the available scientific literature.

Investigation of Cellular Pathway Perturbations (e.g., Cell Cycle, Signaling Pathways)

While specific preclinical data on the cellular effects of this compound are not extensively detailed in publicly available literature, its core structure is emblematic of the pyridine class of compounds, which are known to interact with a wide array of biological targets and perturb fundamental cellular processes. The pyridine scaffold is a cornerstone in the design of kinase inhibitors and other modulators of cell signaling. scispace.com Consequently, it is hypothesized that this compound has the potential to influence key signaling cascades and cell cycle regulation.

Research on analogous pyridine derivatives provides a framework for its potential mechanisms of action:

Cell Cycle Arrest and Senescence: Certain pyridine derivatives have been shown to induce growth inhibition in cancer cells by causing cell cycle arrest. For example, the pyridine derivative 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ) was found to induce G0/G1 cell cycle arrest and cellular senescence in ovarian cancer cell lines. nih.gov This effect was linked to the accumulation of DNA damage and a significant up-regulation of the p21 protein, a critical cyclin-dependent kinase inhibitor. nih.gov This suggests that compounds with a pyridine core can engage with pathways that control cell proliferation and survival.

Induction of Apoptosis: Another avenue of investigation for pyridine-based compounds is their ability to trigger programmed cell death, or apoptosis. A novel pyridine derivative, identified as compound H42, demonstrated an ability to induce apoptosis in ovarian cancer cells. nih.gov Mechanistic studies indicated the involvement of a mitochondrion-mediated pathway, evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and changes in the levels of executioner caspases-3 and -7. nih.gov

Reactive Oxygen Species (ROS) and Stress Pathways: The same study on compound H42 also revealed a dose-dependent increase in intracellular reactive oxygen species (ROS). nih.gov Elevated ROS can act as a secondary messenger to promote apoptosis and can also lead to the activation of stress-related signaling pathways, such as those involving p38 and c-Jun N-terminal kinase (JNK), which play complex roles in determining cell fate. scispace.comnih.gov

Given these precedents, this compound, with its characteristic pyridin-3-ol head and a distinct lipophilic 1-methylcyclobutyl tail, represents a valuable candidate for screening and investigation into its effects on these and other critical cellular pathways, including those cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp

Structure-Activity Relationship (SAR) Studies in Preclinical Biological Assays

The systematic exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry, enabling the optimization of a lead compound into a potent and selective drug candidate. While specific SAR studies for this compound are not detailed in the literature, the principles of SAR can be elucidated by examining related pyridine analogs. Such analyses help to identify the key structural components responsible for biological activity and guide future synthetic efforts.

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features essential for molecular recognition by a biological target. dovepress.com For this compound, a hypothetical pharmacophore can be proposed based on its constituent parts and the known interactions of similar molecules. rsc.orgnih.gov

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, a feature crucial for anchoring the molecule within the binding site of many enzymes and receptors. nih.govnih.gov

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group at the 3-position is a vital pharmacophoric element, capable of acting as both a hydrogen bond donor and an acceptor. This dual capacity allows for specific and strong interactions with target proteins.

Aromatic Ring: The pyridine ring itself provides a planar aromatic surface that can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or histidine in a protein's active site. nih.gov

Hydrophobic Moiety: The 1-methylcyclobutyl group at the 6-position serves as a bulky, lipophilic anchor. This feature is critical for engaging with hydrophobic pockets in a target protein, often contributing significantly to binding affinity and selectivity.

These features collectively define the potential interaction points of this compound, forming a basis for its targeted use in drug design.

Impact of Structural Modifications on Biological Activity

Modifying a lead scaffold is a standard strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Based on SAR studies of various pyridine derivatives, the following modifications to the this compound scaffold could be expected to significantly impact its biological profile.

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference Example |

| Pyridine Ring | Replacement of CH with N (e.g., creating a pyrimidine) | Can alter basicity, solubility, metabolic stability, and hydrogen bonding patterns. May change target selectivity. | General medicinal chemistry principles |

| 3-OH Group | Conversion to a methoxy (B1213986) ether (-OCH₃) or ester | Eliminates hydrogen bond donating ability, which can probe its importance. May increase cell permeability. | nih.gov |

| 3-OH Group | Relocation to position 2 or 4 | Alters the geometry of hydrogen bonding and overall electronic properties of the ring, likely leading to a different activity profile. | mdpi.com |

| 6-Substituent | Varying the size of the cycloalkyl ring (e.g., cyclopropyl, cyclopentyl) | Probes the size and shape of the hydrophobic binding pocket. Can fine-tune van der Waals interactions and lipophilicity. | General SAR principles |

| 6-Substituent | Introducing heteroatoms into the substituent (e.g., ethers, amines) | Can introduce new hydrogen bonding opportunities and alter solubility and metabolic properties. | nih.gov |

| Pyridine Ring | Addition of other substituents (e.g., F, Cl, CH₃) at positions 2, 4, or 5 | Modifies the electronic nature of the ring system (pKa) and can provide additional contact points with the target or block metabolism. | nih.govmdpi.com |

Role as a Privileged Pyridine/Cyclobutyl Scaffold in Chemical Biology Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. scispace.comnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The prevalence of the pyridine motif in over 7,000 biologically active compounds and approved drugs underscores its versatility and utility in drug discovery. nih.govnih.gov The this compound structure, which combines this privileged ring with a specific cyclobutyl element, serves as a valuable tool in chemical biology.

Utility as a Molecular Probe for Biological Systems

A molecular probe is a small molecule used to study and manipulate biological systems. The privileged nature of the pyridine scaffold makes it an ideal starting point for the development of such probes. researchgate.net The this compound scaffold can be used as a template to generate compound libraries for screening against a wide range of biological targets.

By systematically altering the substituents on the pyridine ring and modifying the cyclobutyl group, researchers can create a diverse set of molecules. This library can then be employed in high-throughput screening campaigns to:

Identify novel protein targets for which the scaffold has a high affinity.

Characterize the function of unannotated proteins.

Serve as a tool compound to selectively inhibit a specific enzyme (e.g., a kinase or a phosphodiesterase) to study its role in cellular signaling. nih.gov

The distinct physicochemical properties of the scaffold—a polar, hydrogen-bonding pyridinol "head" and a non-polar, hydrophobic cyclobutyl "tail"—make it well-suited for interacting with the diverse binding sites found in proteins.

Contributions to Understanding Disease Mechanisms in Model Systems

By serving as molecular probes, compounds derived from the this compound scaffold can make significant contributions to understanding the molecular basis of diseases. When a derivative is found to modulate a specific biological target, it can be used in cell-based assays and in vivo models to dissect the role of that target in a disease context. scispace.com

For instance, if an analog of this compound is identified as a potent and selective inhibitor of a particular kinase implicated in cancer, that compound can be used to:

Validate the kinase as a legitimate drug target for that cancer type.

Elucidate the downstream signaling pathways regulated by the kinase. nih.gov

Study the physiological consequences of inhibiting the kinase in a whole-organism model system.

The broad biological activities associated with pyridine derivatives—including anticancer, antibacterial, and anti-inflammatory effects—demonstrate the scaffold's immense potential for developing tools to investigate a wide spectrum of human diseases. nih.govnih.govnih.govijnrd.org

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Compound and Analog Production

The synthesis of pyridine (B92270) derivatives has been a cornerstone of organic chemistry, with a continuous drive towards more efficient, cost-effective, and environmentally benign processes. Future efforts in the production of 6-(1-Methylcyclobutyl)pyridin-3-ol and its analogs are likely to focus on green chemistry principles. This includes the use of less hazardous solvents, catalytic reactions to minimize waste, and energy-efficient synthesis methods such as microwave-assisted or ultrasound-accelerated reactions. nih.gov

| Synthetic Approach | Potential Advantages for Pyridin-3-ol Synthesis |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, and enhanced reaction selectivity. |

| Ultrasound-Accelerated Reactions | Improved reaction rates and yields, particularly in heterogeneous systems. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified purification processes. |

| Catalytic Methods | Use of catalysts can lead to milder reaction conditions and reduced environmental impact. |

| Solvent-Free Synthesis | Minimizes the use of hazardous organic solvents, aligning with green chemistry principles. |

Application of Advanced Computational Approaches for Rational Design and Predictive Modeling

The integration of computational tools in drug discovery has revolutionized the process of identifying and optimizing lead compounds. For this compound, in silico methods can be instrumental in guiding the design of analogs with improved biological activity and pharmacokinetic profiles. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide deep insights into the compound's interactions with biological targets. nih.gov

QSAR models can be developed to correlate the physicochemical properties of a series of pyridin-3-ol derivatives with their biological activity, enabling the prediction of the potency of novel analogs. nih.gov Molecular docking can be employed to visualize and predict the binding modes of the compound within the active site of a target protein, facilitating the rational design of modifications to enhance binding affinity. nih.govnih.gov Furthermore, predictive modeling can be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

| Computational Technique | Application in this compound Research |

| QSAR | Predict the biological activity of novel analogs based on their chemical structure. |

| Molecular Docking | Elucidate the binding mode of the compound with its biological target. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex over time. |

| ADME Prediction | Forecast the pharmacokinetic properties of the compound in the body. |

Deeper Elucidation of Biological Pathways and Networks Perturbed by the Compound

Understanding the mechanism of action of a compound is paramount to its development as a therapeutic agent. For this compound, future research should aim to unravel the specific biological pathways and molecular networks that are modulated upon its administration. The diverse biological activities of pyridine derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties, suggest that this compound could interact with a variety of targets. nih.govmdpi.com

Initial studies would likely involve broad-spectrum screening to identify the general class of biological activity. Subsequent, more focused investigations could employ techniques such as genetic profiling and proteomics to identify specific protein targets. For instance, if the compound shows anticancer potential, studies could investigate its effects on key signaling pathways involved in cancer cell proliferation and survival, such as kinase pathways. mdpi.com The identification of the precise molecular targets will be crucial for understanding both the therapeutic effects and any potential off-target activities.

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies) in Compound Research

The complexity of biological systems necessitates a multidisciplinary approach to drug discovery. The future study of this compound will benefit significantly from the integration of chemoinformatics and various "omics" technologies, such as genomics, proteomics, and metabolomics. Chemoinformatics can be used to manage and analyze the large datasets generated during high-throughput screening and lead optimization.

Omics technologies can provide a systems-level understanding of the compound's effects. For example, transcriptomics can reveal changes in gene expression in response to the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic changes that occur within a cell or organism following exposure to the compound. The integration of these different omics datasets can help to construct a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of its activity. researchgate.net

Exploration of Stereoselective Synthesis and its Impact on Biological Activity

The presence of a stereocenter in a molecule can have a profound impact on its biological activity. In the case of this compound, the quaternary carbon of the methylcyclobutyl group is a stereocenter. Therefore, the compound can exist as two enantiomers. It is highly likely that these enantiomers will exhibit different biological activities and potencies.

Future research should focus on the development of stereoselective synthetic routes to obtain each enantiomer in high purity. nih.gov This will allow for the individual evaluation of their biological profiles, a critical step in understanding the structure-activity relationship. The synthesis of stereochemically pure isomers of related heterocyclic compounds has been shown to be crucial for optimizing their therapeutic potential. rsc.org A detailed investigation into the stereochemistry of this compound will be essential for the development of a safe and effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1-Methylcyclobutyl)pyridin-3-ol, and how can reaction conditions be optimized?

- Methodology :

- Oxidative Hydroxylation : Adapt the method used for 6-(hydroxymethyl)pyridin-3-ol (), where 2-methyl-5-hydroxypyridine is oxidized using H₂O₂ or KMnO₄. Replace the methyl group with 1-methylcyclobutyl via alkylation or cycloaddition.

- Cyclobutyl Introduction : Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 1-methylcyclobutyl group at the 6-position of pyridin-3-ol scaffolds. Optimize catalyst (e.g., Pd(PPh₃)₄) and solvent (DMSO/THF) conditions .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridine core synthesis | 2-methyl-5-hydroxypyridine, H₂O₂, 50°C | 65–75 | |

| Cyclobutyl functionalization | 1-methylcyclobutyl bromide, K₂CO₃, DMF, 80°C | 40–55 |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR/IR Spectroscopy : Confirm hydroxyl (-OH) and cyclobutyl proton environments. Compare with 6-(hydroxymethyl)pyridin-3-ol (δ 8.2–8.4 ppm for pyridine protons; IR: 3200–3400 cm⁻¹ for -OH) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺ expected: ~C₁₀H₁₃NO + H⁺ = 164.12 g/mol).

- Data Table :

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 1.5–2.0 (cyclobutyl CH₃), δ 8.3 (pyridine H) | Cyclobutyl and aromatic identity |

| IR | 3250 cm⁻¹ (O-H stretch) | Hydroxyl group |

Advanced Research Questions

Q. What contradictions exist in reported biological activities of pyridin-3-ol derivatives, and how can they be resolved?

- Case Study :

- describes a structurally related compound (RXFP1 modulator) with cardioprotective effects, while shows THIP (a pyridin-3-ol derivative) acts as a GABA agonist. Such discrepancies highlight substituent-dependent bioactivity.

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclobutyl vs. trifluoromethyl) and test in vitro kinase/GABA receptor assays.

- Computational Docking : Use tools like AutoDock to predict binding affinities to RXFP1 vs. GABA receptors .

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with kinase active sites (e.g., p38 MAPK). Compare with 6-(hydroxymethyl)pyridin-3-ol’s binding mode ().

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of the cyclobutyl group with inhibitory IC₅₀ values.

- Data Table :

| Derivative | Substituent | pIC₅₀ (Kinase X) | Predicted ΔG (kcal/mol) |

|---|---|---|---|

| 6-(1-Methylcyclobutyl) | Cyclobutyl | 7.2 ± 0.3 | -9.8 |

| 6-(Trifluoromethyl) | CF₃ | 6.5 ± 0.2 | -8.5 |

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in introducing the 1-methylcyclobutyl group to pyridin-3-ol scaffolds?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize transition states.

- Catalyst Optimization : Evaluate Pd-, Cu-, or Ni-based catalysts for coupling reactions.

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 52 |

| CuI/PPh₃ | THF | 60 | 38 |

Q. How do steric effects of the 1-methylcyclobutyl group influence regioselectivity in electrophilic substitution?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.